3-Allyloxy-1,2-propanediol, with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol, is a clear, colorless to light yellow viscous liquid. It is also known as allyl glycidol and is classified as a synthetic intermediate in organic chemistry. The compound features an allyloxy group attached to a propanediol backbone, which contributes to its unique chemical properties and reactivity. Its structure can be represented by the following InChI: InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2 .
The synthesis of 3-Allyloxy-1,2-propanediol can be achieved through various methods:
3-Allyloxy-1,2-propanediol finds applications across various fields:
Interaction studies involving 3-Allyloxy-1,2-propanediol focus on its reactivity with biological molecules. For instance:
Several compounds share structural similarities with 3-Allyloxy-1,2-propanediol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Glycerol | Hydroxyl groups | Trihydric alcohol with no allyl group |
Allyl Alcohol | Allyl group | Simple alcohol without additional hydroxyl functionality |
Glycidol | Epoxide structure | Contains an epoxide ring which affects reactivity |
3-Mercapto-1,2-propanediol | Thiol group | Contains a sulfur atom instead of an oxygen atom |
3-Allyloxy-1,2-propanediol stands out due to its dual functionality as both an alcohol and an allylic compound, allowing for diverse
Irritant